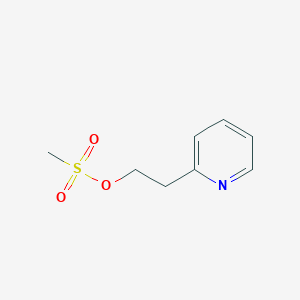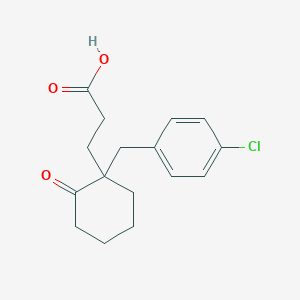
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Cl-OCPP is a novel compound that was first synthesized in the early 2000s. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. Despite its promising therapeutic properties, the exact mechanism of action and physiological effects of p-Cl-OCPP are still being investigated.
Mécanisme D'action
The exact mechanism of action of p-Cl-OCPP is still being investigated. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By inhibiting COX-2, p-Cl-OCPP may reduce inflammation and pain in various conditions.
Biochemical and Physiological Effects:
p-Cl-OCPP has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells. Furthermore, p-Cl-OCPP has been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using p-Cl-OCPP in lab experiments is its broad therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, one limitation of using p-Cl-OCPP is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on p-Cl-OCPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of p-Cl-OCPP.
Méthodes De Synthèse
The synthesis method for p-Cl-OCPP involves the reaction of p-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base and a solvent. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
P-Cl-OCPP has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that p-Cl-OCPP had anti-inflammatory effects in a rat model of arthritis, reducing inflammation and joint damage. Another study showed that p-Cl-OCPP had anti-cancer properties, inhibiting the growth of breast cancer cells in vitro. These findings suggest that p-Cl-OCPP may have broad therapeutic applications.
Propriétés
Numéro CAS |
1770-35-0 |
|---|---|
Nom du produit |
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid |
Formule moléculaire |
C16H19ClO3 |
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
3-[1-[(4-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-4-12(5-7-13)11-16(10-8-15(19)20)9-2-1-3-14(16)18/h4-7H,1-3,8-11H2,(H,19,20) |
Clé InChI |
ZMIMBMNDYGVAFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
Synonymes |
3-[1-[(4-chlorophenyl)methyl]-2-oxo-cyclohexyl]propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




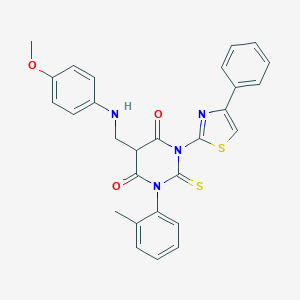
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
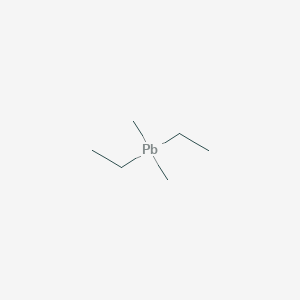
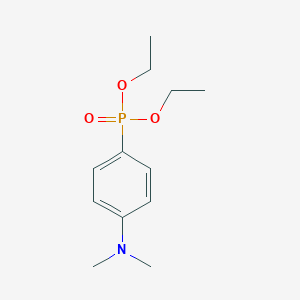



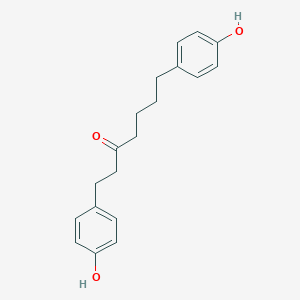

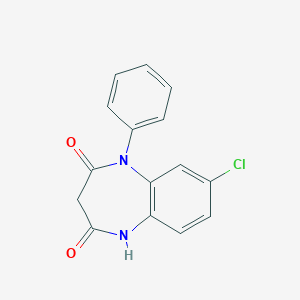
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
